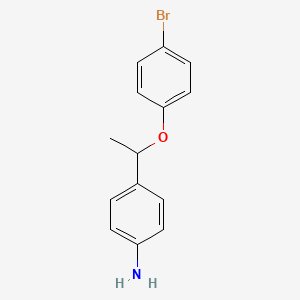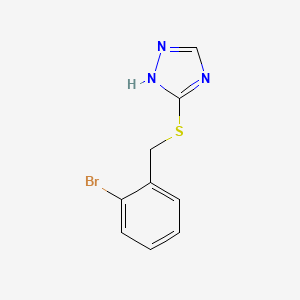![molecular formula C7H13NO B13515652 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol CAS No. 89448-34-0](/img/structure/B13515652.png)
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)bicyclo[211]hexan-2-ol is a bicyclic compound characterized by a unique structure that includes a bicyclo[211]hexane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction of 1,5-hexadienes under visible light-mediated photocatalysis . This reaction provides a unified and flexible approach to access bicyclo[2.1.1]hexanes with various substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the photochemical [2 + 2] cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, such as ketones, aldehydes, and amines.
Applications De Recherche Scientifique
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electrostatic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexan-2-ol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
2-Vinylbicyclo[2.1.1]hexan-2-ol:
Bicyclo[2.2.0]hexene: A different bicyclic structure with distinct chemical properties and reactivity.
Uniqueness
2-(Aminomethyl)bicyclo[211]hexan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the bicyclic scaffold
Propriétés
Numéro CAS |
89448-34-0 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol |
InChI |
InChI=1S/C7H13NO/c8-4-7(9)3-5-1-6(7)2-5/h5-6,9H,1-4,8H2 |
Clé InChI |
KHEADQXFHZBJJQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C(C2)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)

![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)


![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)

